d[Cha4]AVP d[Cha4]AVP Potent and selective human vasopressin V1B receptor agonist (Ki values are 1.2, 151, 240 and 750 nM for V1B, V1A, Oxytocin and V2 receptors respectively). Stimulates ACTH and corticosterone secretion and exhibits negligible vasopressor activity in vivo.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0013256
InChI: InChI=1S/C50H71N13O11S2/c51-40(65)26-37-47(72)62-38(49(74)63-21-8-14-39(63)48(73)58-33(13-7-20-55-50(53)54)43(68)56-27-41(52)66)28-76-75-22-19-42(67)57-34(25-31-15-17-32(64)18-16-31)44(69)59-35(23-29-9-3-1-4-10-29)45(70)60-36(46(71)61-37)24-30-11-5-2-6-12-30/h1,3-4,9-10,15-18,30,33-39,64H,2,5-8,11-14,19-28H2,(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,73)(H,59,69)(H,60,70)(H,61,71)(H,62,72)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-/m0/s1
SMILES: C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
Molecular Formula: C50H71N13O11S2
Molecular Weight: 1094.3 g/mol

d[Cha4]AVP

CAS No.:

Cat. No.: VC0013256

Molecular Formula: C50H71N13O11S2

Molecular Weight: 1094.3 g/mol

* For research use only. Not for human or veterinary use.

d[Cha4]AVP -

Molecular Formula C50H71N13O11S2
Molecular Weight 1094.3 g/mol
IUPAC Name (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C50H71N13O11S2/c51-40(65)26-37-47(72)62-38(49(74)63-21-8-14-39(63)48(73)58-33(13-7-20-55-50(53)54)43(68)56-27-41(52)66)28-76-75-22-19-42(67)57-34(25-31-15-17-32(64)18-16-31)44(69)59-35(23-29-9-3-1-4-10-29)45(70)60-36(46(71)61-37)24-30-11-5-2-6-12-30/h1,3-4,9-10,15-18,30,33-39,64H,2,5-8,11-14,19-28H2,(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,73)(H,59,69)(H,60,70)(H,61,71)(H,62,72)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-/m0/s1
Standard InChI Key ZKYCVZNKBXGNEK-ZTYVOHGWSA-N
Isomeric SMILES C1CCC(CC1)C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
SMILES C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
Canonical SMILES C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Chemical Structure and Properties

d[Cha4]AVP, chemically known as [1-deamino-4-cyclohexylalanine]AVP or (Deamino-Cys1,beta-cyclohexyl-Ala4,Arg8)-Vasopressin, is a modified peptide analog of the natural hormone arginine vasopressin (AVP) . The compound has several important structural features:

Molecular Composition

d[Cha4]AVP is a cyclic nonapeptide with the following properties:

  • Molecular Formula: C50H71N13O11S2

  • Molecular Weight: 1094.3 g/mol

  • IUPAC Condensed: deamino-Cys(1)-Tyr-Phe-Cha-Asn-Cys(1)-Pro-Arg-Gly-NH2

Structural Modifications

The compound incorporates several critical modifications to the natural AVP structure:

  • Deamination at position 1 (deamino-Cys1)

  • Substitution of glutamine at position 4 with cyclohexylalanine (Cha)

  • Retention of the disulfide bridge between positions 1 and 6

  • C-terminal amidation

The cyclohexylalanine substitution at position 4 is particularly significant as it confers the high selectivity for the V1b receptor subtype while simultaneously reducing affinity for other vasopressin/oxytocin receptor subtypes .

Pharmacological Profile

Receptor Binding Affinity

d[Cha4]AVP demonstrates exceptional binding affinity for the human V1b receptor. Detailed radioligand binding studies have characterized its affinity profile across different vasopressin and oxytocin receptor subtypes:

Table 1: Binding Affinity of d[Cha4]AVP at Human Vasopressin/Oxytocin Receptors

Receptor SubtypepKiKi (nM)Relative Selectivity
V1b9.68 ± 0.060.211
OT7.68 ± 0.0921100
V1a-151719
V2-7503571

Note: pKi values from Chini et al., 2005 ; Ki values for V1a and V2 receptors from R&D Systems product information

The binding data convincingly demonstrates the exceptional V1b receptor selectivity of d[Cha4]AVP, with approximately 100-fold selectivity over OT receptors and even greater selectivity over V1a and V2 receptor subtypes .

Functional Activity

Functional studies examining the effects of d[Cha4]AVP on intracellular calcium mobilization in receptor-expressing cell lines have provided valuable insights into its agonistic properties:

Table 2: Functional Potency of d[Cha4]AVP at Human Vasopressin/Oxytocin Receptors

Receptor SubtypepEC50/pKBEC50/KB (nM)Response Type
V1b10.05 ± 0.150.089Full Agonist
V1a6.53 ± 0.17295Partial Agonist
V25.92 ± 0.021202Partial Agonist
OT6.31 ± 0.12490Weak Antagonist

Data from Chini et al., 2005

These functional studies confirm that d[Cha4]AVP acts as a potent full agonist at the V1b receptor while exhibiting significantly reduced potency at the V1a and V2 receptors. Interestingly, at the OT receptor, d[Cha4]AVP behaves as a weak antagonist rather than an agonist .

Biological Effects

Neuroendocrine Function

d[Cha4]AVP has demonstrated significant biological activity in vivo, particularly in stimulating the hypothalamic-pituitary-adrenal (HPA) axis:

  • Stimulates ACTH (adrenocorticotropic hormone) secretion from pituitary corticotrophs

  • Increases corticosterone release

  • Exhibits negligible vasopressor activity, consistent with its poor V1a receptor activity

  • Demonstrates minimal antidiuretic effects, consistent with low V2 receptor affinity

These properties make d[Cha4]AVP an invaluable tool for investigating stress hormone regulation without the confounding effects of vasopressor or antidiuretic actions that would be observed with non-selective AVP analogs.

Receptor Coupling and Signaling

d[Cha4]AVP triggers efficient coupling between the V1b receptor and downstream signaling pathways. Studies have shown that it effectively stimulates intracellular calcium mobilization in V1b-expressing cells, with a pEC50 value of 10.05 ± 0.15, indicating very high potency . Interestingly, when compared to other position 4 substituted analogs of deamino-AVP (dAVP), d[Cha4]AVP behaves as a partial agonist in certain signaling cascades, suggesting that the cyclohexylalanine substitution at position 4 plays a crucial role in determining coupling efficiency between the hormone-receptor complex and G proteins .

Research Applications

Tool for V1b Receptor Studies

The high potency and selectivity of d[Cha4]AVP have established it as a valuable research tool in numerous studies investigating:

  • V1b receptor localization and distribution

  • Role of V1b receptors in stress responses

  • Hypothalamic-pituitary-adrenal (HPA) axis regulation

  • Potential involvement of V1b receptors in mood disorders

Lead Compound for Drug Development

d[Cha4]AVP has served as an important lead compound in the design and development of additional selective V1b agonists. For example, it led to the development of compounds like d[Cha4,Lys8]VP, d[Cha4,Orn8]VP, d[Cha4,Dab8]VP, and d[Cha4,Dap8]VP, which were designed to enhance selectivity for the rat V1b receptor .

Structure-Activity Relationships

The development of d[Cha4]AVP has provided valuable insights into the structural requirements for V1b receptor selectivity. Studies have revealed that:

  • The deamination at position 1 (removal of the N-terminal amino group) contributes to increased potency at V1b receptors

  • The cyclohexyl group at position 4 is critical for V1b selectivity by reducing affinity for V1a, V2, and OT receptors

  • The arginine at position 8 can be substituted with other basic amino acids to further modulate receptor selectivity profiles

Research by Derick et al. and Cheng et al. has demonstrated that the key structural requirement responsible for optimal V1b selectivity appears to be the length and branching of the aliphatic side chain of the fourth residue . This understanding has guided the development of next-generation selective V1b agonists with improved pharmacological profiles.

Comparison with Other V1b Receptor Ligands

d[Cha4]AVP represents one of several important ligands developed for the V1b receptor, but it stands out for its combination of high affinity and selectivity. Other notable V1b ligands include:

Table 3: Comparison of d[Cha4]AVP with Other V1b Receptor Ligands

CompoundTypeV1b Affinity (Ki, nM)V1b/V1a SelectivityV1b/V2 SelectivityV1b/OT Selectivity
d[Cha4]AVPAgonist0.21-1.2719-fold3571-fold100-fold
d[Leu4]AVPAgonist~1.0HighHighModerate
d[Orn4]AVPAgonist~1.0HighHighModerate
SSR149415Antagonist0.46HighHighLow*

*SSR149415 shows significant antagonism at OT receptors despite earlier reports of high selectivity

This comparison highlights that while several compounds target the V1b receptor with high affinity, d[Cha4]AVP offers an exceptional combination of potency and selectivity, particularly regarding OT receptor differentiation compared to antagonists like SSR149415.

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